3-hydroxy-7-methyl-3H-2-benzofuran-1-one
Overview
Description
“3-hydroxy-7-methyl-3H-2-benzofuran-1-one” is a chemical compound with the molecular formula C9H8O3 . It is a type of benzofuran compound .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, has been a subject of interest in recent years . A variety of methods have been developed, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, can undergo a variety of chemical reactions. For example, a domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization can lead to the formation of various phenol derivatives .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 164.16 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the retrieved papers .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines: 3-Hydroxy-7-methyl-3H-2-benzofuran-1-one, derived from pyruvic acid and 1,4-cyclohexanedione, serves as a starting material for preparing various complex compounds like tetrahydrofurobenzofurans. These compounds have demonstrated inhibitory activities against enzymes such as human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Luo et al., 2005).
Electrochemical Studies
- Electrochemical Synthesis of Benzofuran Derivative: An electrochemical study of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone led to the synthesis of a new benzofuran derivative. This synthesis method was conducted in aqueous solutions using cyclic voltammetry and controlled-potential coulometry (Moghaddam et al., 2006).
Application in β-Amyloid Aggregation Inhibition
- β-Amyloid Aggregation Inhibition: The synthesis of 2-(4-hydroxyphenyl)benzofurans and their application in inhibiting β-amyloid aggregation has been studied. These compounds, derived from the reaction of phenols with chlorides, show potential in therapeutic applications related to Alzheimer's disease (Choi et al., 2004).
Antitumor Properties
- Antitumor Activity in Dihydrobenzofuran Lignans: Dihydrobenzofuran lignans, related to benzofurans, were found to have potential anticancer activity. These compounds were tested against various human tumor cell lines, showing promising results, especially against leukemia and breast cancer cells (Pieters et al., 1999).
Mechanism of Action
Future Directions
Benzofuran compounds, including “3-hydroxy-7-methyl-3H-2-benzofuran-1-one”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their biological activities and potential applications in many aspects, as well as developing novel methods for constructing benzofuran rings .
Properties
IUPAC Name |
3-hydroxy-7-methyl-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4,8,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAXOAGMCJHXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(OC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63113-01-9 | |
Record name | NSC171639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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